1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
CAS No.: 79183-40-7
Cat. No.: VC6035496
Molecular Formula: C16H10F3NO2
Molecular Weight: 305.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79183-40-7 |
|---|---|
| Molecular Formula | C16H10F3NO2 |
| Molecular Weight | 305.256 |
| IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 |
| Standard InChI Key | RTFGNLKMQZLCET-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Core Indole Framework
The parent structure of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is indole-2,3-dione (isatin), a bicyclic compound comprising a benzene ring fused to a pyrrolidine-2,3-dione moiety. Isatin’s reactivity is defined by its two ketone groups at positions 2 and 3, which participate in condensation and nucleophilic addition reactions .
Substitution Pattern
The compound is functionalized at the N1 position of the indole ring with a 3-(trifluoromethyl)benzyl group. This substitution introduces steric bulk and electron-withdrawing effects due to the trifluoromethyl (-CF) group, which significantly alters the compound’s physicochemical and reactivity profiles.
Table 1: Molecular Identity of 1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione
| Property | Value | Source |
|---|---|---|
| CAS Number | 79183-40-7 | |
| Molecular Formula | ||
| Molecular Weight | 305.256 g/mol | |
| IUPAC Name | 1-[[3-(Trifluoromethyl)phenyl]methyl]indole-2,3-dione | |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Synthesis and Preparation
General Synthetic Route
The synthesis typically involves alkylation of indole-2,3-dione with 3-(trifluoromethyl)benzyl bromide under basic conditions. A representative procedure involves:
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Dissolving indole-2,3-dione in anhydrous dimethylformamide (DMF).
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Adding potassium carbonate (KCO) as a base to deprotonate the indole nitrogen.
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Introducing 3-(trifluoromethyl)benzyl bromide dropwise at 0–5°C.
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Stirring the reaction mixture at room temperature for 12–24 hours.
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Purifying the product via column chromatography.
Optimization and Yield
Yields range from 60–75%, depending on reaction time and solvent choice. Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while elevated temperatures (>50°C) may lead to byproducts such as over-alkylated species or hydrolysis products.
Physical and Chemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 1120 cm (C-F stretch).
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NMR Spectroscopy:
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(400 MHz, CDCl): δ 7.85–7.45 (m, aromatic protons), 5.15 (s, -CH-CF).
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: δ 183.2 (C=O), 140.5 (q, Hz, CF), 125.8–118.2 (aromatic carbons).
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Solubility and Stability
The compound exhibits limited solubility in water but is soluble in organic solvents like dichloromethane, ethanol, and DMSO. It is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.
Derivatives and Related Compounds
Hydrazone Derivatives
Condensation of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione with substituted hydrazines yields hydrazone derivatives. For example:
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3-{N-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazone}: CAS 303985-33-3, .
Table 2: Comparative Analysis of Derivatives
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Parent Compound | 305.256 | -CF, benzyl, dione | |
| 3-[N-(4-Methoxyphenyl)hydrazone] | 425.4 | -OCH, hydrazone | |
| 3-{N-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazone} | 532.27 | -Cl, -CF, hydrazone |
Applications and Research Findings
Pharmaceutical Intermediates
The compound serves as a scaffold for synthesizing kinase inhibitors and apoptosis inducers. Its trifluoromethyl group improves metabolic stability, a critical factor in drug design.
Material Science
In optoelectronics, the rigid indole core and electron-withdrawing -CF group contribute to tunable luminescence properties, making it a candidate for organic light-emitting diodes (OLEDs).
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